molecular formula C17H17NO3 B2884049 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 390392-57-1

2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate

Cat. No. B2884049
CAS RN: 390392-57-1
M. Wt: 283.327
InChI Key: LPCBLGDXZYLWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate, also known as MPAEMB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its various applications in scientific research, especially in the field of medicinal chemistry.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic properties. It can be used to study the inflammatory response and its modulation. Additionally, it has shown promising results in the treatment of various neurological disorders and cancers, making it a potential candidate for drug development. However, one of the limitations of using 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the study of 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate. One of the areas of research could be the development of more efficient and cost-effective synthesis methods. Additionally, further studies are required to fully understand its mechanism of action and its biochemical and physiological effects. Furthermore, 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate could be studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Finally, 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate could be studied for its potential use in drug delivery systems.

Synthesis Methods

The synthesis of 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with N-methyl-N-phenylamine to form 2-(methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate has been extensively studied for its various applications in scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. It has also shown promising results in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate has been found to possess potent anti-tumor properties and has shown promising results in the treatment of various types of cancers.

properties

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13-8-10-14(11-9-13)17(20)21-12-16(19)18(2)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCBLGDXZYLWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.